This compound is classified as an amino acid derivative and is primarily used as a synthetic intermediate in the preparation of more complex molecules. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the synthesis of novel peptides and drug candidates .
The synthesis of (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid typically involves several key steps:
The detailed methodology may vary based on specific experimental conditions and desired yields.
The molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid can be described as follows:
The InChI representation for this compound is as follows:
This representation aids in computational modeling and database searches for related compounds .
(R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid participates in various chemical reactions:
The physical and chemical properties of (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid include:
These properties are essential for determining its suitability for various applications in research and development .
(R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has several notable applications:
(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid (CAS: 269726-89-8) is synthesized through strategically designed routes prioritizing chiral integrity and scalability. Key approaches include:
Catalytic asymmetric hydrogenation of enamide precursors is the most industrially viable method. A dehydroamino acid intermediate, typically N-Boc-3-(thiophen-2-ylmethylene)alanine, undergoes hydrogenation using chiral catalysts like Rhodium-DuPhos or Ruthenium-BINAP complexes. This achieves enantiomeric excess (e.e.) >95% under optimized conditions (20–50 bar H₂, 25–60°C) [3] [6]. Solvent selection (e.g., methanol or tetrahydrofuran) critically influences reaction kinetics and enantioselectivity.
L-Aspartic acid serves as a chiral building block. The synthetic sequence involves:
Racemic mixtures of the acid are resolved using lipases (e.g., Candida antarctica Lipase B). Hydrolysis of ester derivatives (e.g., methyl ester) selectively processes one enantiomer, leaving the desired (R)-acid with ≥98% e.e. after recrystallization [6].
Table 1: Comparison of Synthetic Routes
Method | Key Reagents/Catalysts | e.e. (%) | Yield (%) | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos/H₂ (40 bar) | >98 | 85–90 | High-pressure equipment |
Chiral Pool (L-Asp) | Boc₂O, 2-thienylMgBr | 99 | 75–80 | Multi-step; cost-intensive |
Enzymatic Resolution | Lipase B; phosphate buffer (pH 7) | 98 | 40–45 | Low yield for desired isomer |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9